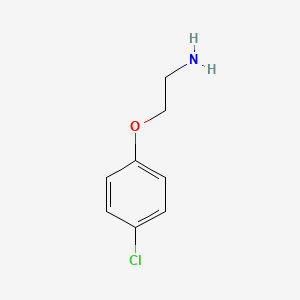

2-(4-Chlorophenoxy)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

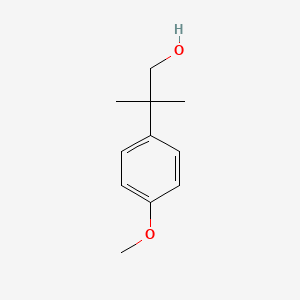

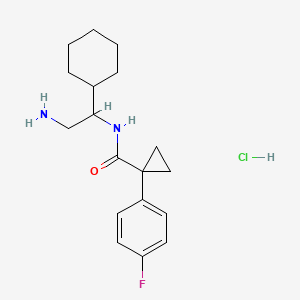

“2-(4-Chlorophenoxy)ethylamine” is a chemical compound with the linear formula C8H10ClNO . It is used as a building block for the synthesis of pharmaceuticals and is an intermediate in the production of fine chemicals and other reagents .

Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorophenoxy)ethylamine” were not found, it is known that amines with more than one functional group are named by considering the −NH2 as an amino substituent on the parent molecule .Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenoxy)ethylamine” is represented by the linear formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . The InChI code for this compound is 1S/C8H10ClNO/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis

“2-(4-Chlorophenoxy)ethylamine” is a solid at room temperature . It has a refractive index of 1.548 and a density of 1.112 g/mL at 25 °C . It has a boiling point of 60-65 °C/0.1 mmHg .Applications De Recherche Scientifique

Inhibitors of Cholesterol Biosynthesis

2-(4-Chlorophenoxy)ethylamine derivatives have been identified as potent inhibitors of cholesterol biosynthesis. Amides of β-(4-chlorophenoxy)-α-phenyl-ethylamines, in particular, have demonstrated significant inhibitory activity in vitro, surpassing that of clofibrate, a known cholesterol-lowering drug (Rossi, Diamantini, & Pescador, 1989).

Plant Growth Regulation

The compound has been studied for its impact on plant growth. In particular, 2-(2,4-dichlorophenoxy)ethylamine (2,4-D ethylamine) undergoes metabolization into various compounds, influencing the growth and development of plants. These metabolites exhibit regulatory effects on plant stem segments and coleoptiles, suggesting potential applications in agriculture (Nash, Smith, & Wain, 1968).

Monoamine Oxidase Inhibition

2-(4-Chlorophenoxy)ethylamine-related compounds have been observed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. The inhibition properties of these compounds suggest potential therapeutic applications in conditions related to neurotransmitter metabolism (Fuller, 1968).

Antiangiogenic Properties

Derivatives of 2-(4-Chlorophenoxy)ethylamine have shown potent antiangiogenic properties. The compounds inhibit angiogenesis, the formation of new blood vessels, which is crucial in various medical conditions, including cancer. The inhibition of blood vessel formation and the downregulation of VEGF secretion in EAT cells demonstrate the compound's potential as an antiangiogenic agent (Priya et al., 2007).

Safety and Hazards

Orientations Futures

While specific future directions for “2-(4-Chlorophenoxy)ethylamine” were not found in the search results, similar compounds have been studied for their potential antimicrobial and antiproliferative activities . These studies could guide future research and applications of “2-(4-Chlorophenoxy)ethylamine”.

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHXAAXEJWSEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

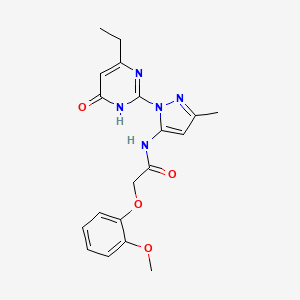

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

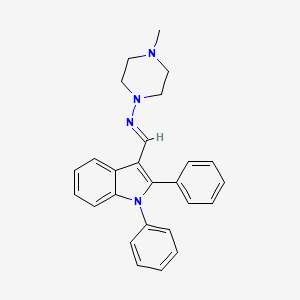

![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

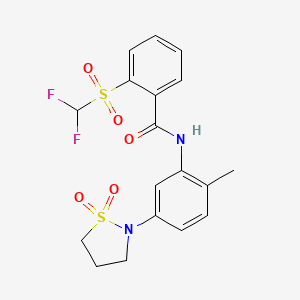

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)

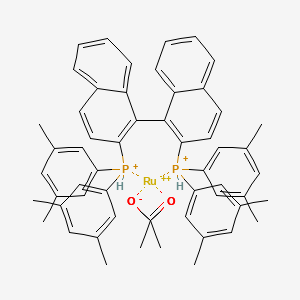

![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)